

# A Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)thiazole

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## Compound of Interest

Compound Name: **2-(2-Aminoethyl)thiazole**

Cat. No.: **B102076**

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## Introduction

**2-(2-Aminoethyl)thiazole** and its parent scaffold, 2-aminothiazole, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The thiazole ring is a key feature in numerous natural and synthetic compounds, imparting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][3] **2-(2-Aminoethyl)thiazole**, with its primary amine side chain, serves as a versatile scaffold for chemical modification, allowing for the synthesis of diverse compound libraries for biological screening and the exploration of structure-activity relationships (SAR).[1] This guide provides an in-depth overview of the core physicochemical properties of **2-(2-Aminoethyl)thiazole** and its parent compound, 2-aminothiazole, supported by experimental methodologies and relevant biological context.

## Core Physicochemical Properties

Quantitative data for **2-(2-Aminoethyl)thiazole** is limited in readily available literature. Therefore, data for the well-studied parent compound, 2-aminothiazole, is provided for reference and comparison.

Table 1: Physicochemical Data for **2-(2-Aminoethyl)thiazole** and 2-Aminothiazole

Property	2-(2-Aminoethyl)thiazole	2-Aminothiazole	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> S	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	128.20 g/mol	100.14 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	18453-07-1	96-50-4	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	-	Light brown/yellow crystals or granular solid.	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	-	86 - 94 °C	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	-	117 °C (at 20 hPa)	<a href="#">[5]</a> <a href="#">[7]</a>
Water Solubility	-	100 g/L (at 20 °C)	<a href="#">[5]</a> <a href="#">[7]</a>
pKa	-	9.6 (for a 100 g/L aqueous solution at 20 °C)	<a href="#">[7]</a>
logP (Predicted)	-	0.4	<a href="#">[4]</a>

## Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experimental procedures relevant to the characterization of **2-(2-Aminoethyl)thiazole**.

## Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely utilized method for preparing the 2-aminothiazole core.[\[5\]](#)[\[8\]](#) It involves the condensation reaction between an  $\alpha$ -haloketone and a thiourea derivative.[\[9\]](#)

General Protocol:

- Reactant Preparation: Dissolve the appropriately substituted thiourea (1.0 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF).[9]
- Condensation Reaction: Add the corresponding  $\alpha$ -haloketone (e.g., a 2-bromoethanone derivative, 1.0-1.5 equivalents) to the solution. If the starting ketone is a hydrobromide salt, a base such as triethylamine (2.0-3.0 equivalents) is added to neutralize the acid.[9]
- Heating: Stir the reaction mixture at an elevated temperature, typically between 70-80 °C.[9] [10]
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]
- Workup and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected via vacuum filtration.[9] Alternatively, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water to remove impurities.[9]
- Purification: The crude product is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), concentrated under reduced pressure, and purified. Purification is often achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[9]

## Determination of Melting Point

Melting points are determined to assess the purity of a crystalline solid.

Protocol:

- Sample Preparation: A small amount of the dried, purified crystalline compound is packed into a thin-walled capillary tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., an electrothermal digital Mel-temp apparatus).[8]
- Heating and Observation: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. This range is reported as the melting point.[10]

# Determination of pKa by pH-Metric/Spectrophotometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. The hybrid pH-metric/UV spectrophotometric titration method is a robust technique for compounds with a chromophore near the ionization center.[11]

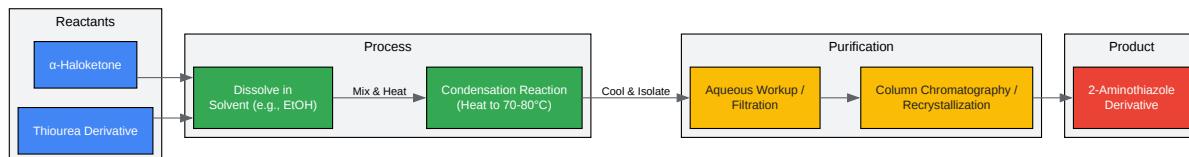
Protocol:

- **Solution Preparation:** Prepare a solution of the compound in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility across the pH range).[11]
- **Titration Setup:** Place the solution in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the sample solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).
- **Data Acquisition:** After each addition of the titrant, allow the pH to stabilize and record the pH value. Simultaneously, measure the UV-Visible absorbance spectrum of the solution.[11]
- **Data Analysis:**
  - **pH-Metric Method:** Plot the pH versus the volume of titrant added. The pKa is calculated from the shape of the titration curve, often corresponding to the pH at the half-equivalence point.[11]
  - **Spectrophotometric Method:** Analyze the changes in absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule exhibit different spectral characteristics. The pKa can be calculated using the Henderson-Hasselbalch equation based on the spectral data at various pH values.[11]

## Visualizations: Workflows and Signaling Pathways

### Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

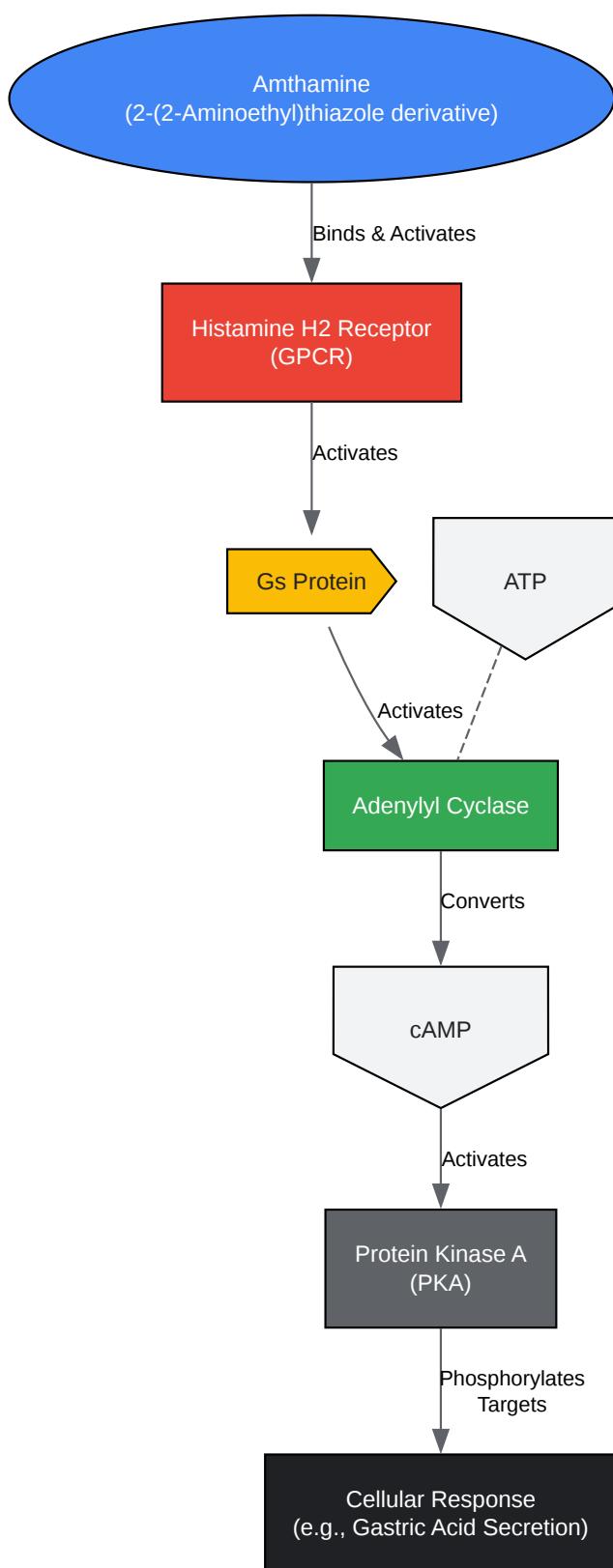


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**Caption:** Generalized workflow for Hantzsch 2-aminothiazole synthesis.

## Biological Target Pathway: Histamine H2 Receptor Agonism

A derivative, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), is a potent and selective agonist for the histamine H2 receptor.[\[12\]](#) This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade.



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**Caption:** Simplified signaling pathway of a **2-(2-aminoethyl)thiazole** derivative.

## Conclusion

**2-(2-Aminoethyl)thiazole** is a valuable building block in medicinal chemistry, with its derivatives showing significant biological activities.<sup>[1][12]</sup> While comprehensive physicochemical data for the specific molecule is sparse, the properties of the parent 2-aminothiazole scaffold provide a solid foundation for researchers. The experimental protocols outlined herein offer standardized approaches for the synthesis and characterization of novel derivatives. Understanding these core properties and biological interactions is essential for the rational design and development of new therapeutic agents based on this privileged heterocyclic structure.

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